molecular formula C14H26O2 B12451078 (E)-2-hexen-1-yl octanoate

(E)-2-hexen-1-yl octanoate

Cat. No.: B12451078
M. Wt: 226.35 g/mol
InChI Key: IRUGSDVUJNNIMW-UHFFFAOYSA-N
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Description

(E)-2-hexen-1-yl octanoate is an ester compound formed from the reaction between (E)-2-hexen-1-ol and octanoic acid. This compound is known for its fruity aroma and is commonly used in the flavor and fragrance industry. It is a colorless liquid at room temperature and has the molecular formula C14H26O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-2-hexen-1-yl octanoate can be synthesized through esterification, where (E)-2-hexen-1-ol reacts with octanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the esterification process is scaled up using large reactors. The reaction mixture is continuously stirred and heated to maintain the desired temperature. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-2-hexen-1-yl octanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield (E)-2-hexen-1-ol and octanoic acid.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Hydrolysis: (E)-2-hexen-1-ol and octanoic acid.

    Transesterification: A different ester and alcohol, depending on the reactants.

    Oxidation: Various oxidation products, which can include aldehydes, ketones, or carboxylic acids.

Scientific Research Applications

(E)-2-hexen-1-yl octanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in plant-insect interactions due to its presence in certain plant volatiles.

    Medicine: Explored for its potential antimicrobial properties.

    Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.

Mechanism of Action

The mechanism of action of (E)-2-hexen-1-yl octanoate in biological systems involves its interaction with olfactory receptors, which are responsible for detecting its fruity aroma. In chemical reactions, the ester bond is susceptible to nucleophilic attack, leading to hydrolysis or transesterification.

Comparison with Similar Compounds

(E)-2-hexen-1-yl octanoate can be compared with other esters such as:

    Ethyl octanoate: Another ester with a fruity aroma, but derived from ethanol and octanoic acid.

    Methyl hexanoate: An ester formed from methanol and hexanoic acid, also with a fruity scent.

    Butyl butanoate: An ester with a similar fruity aroma, formed from butanol and butanoic acid.

What sets this compound apart is its specific combination of (E)-2-hexen-1-ol and octanoic acid, which gives it a unique aroma profile and reactivity.

Properties

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

hex-2-enyl octanoate

InChI

InChI=1S/C14H26O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h8,11H,3-7,9-10,12-13H2,1-2H3

InChI Key

IRUGSDVUJNNIMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC=CCCC

Origin of Product

United States

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